N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]aniline
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Overview
Description
N-[3-(3,4-DIMETHOXYPHENETHYL)-4-(4-NITROPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-PHENYLAMINE is a complex organic compound that features a thiazole ring, a nitrophenyl group, and a dimethoxyphenethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,4-DIMETHOXYPHENETHYL)-4-(4-NITROPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-PHENYLAMINE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the nitrophenyl and dimethoxyphenethyl groups. Common reagents used in these reactions include thionyl chloride, nitrobenzene, and dimethoxybenzene. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful monitoring of reaction parameters. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,4-DIMETHOXYPHENETHYL)-4-(4-NITROPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-PHENYLAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various halogenating agents for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to the formation of carboxylic acids or other oxidized products.
Scientific Research Applications
N-[3-(3,4-DIMETHOXYPHENETHYL)-4-(4-NITROPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-PHENYLAMINE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research may explore its potential use in drug development, particularly for conditions where its unique structural properties could be beneficial.
Industry: The compound could be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[3-(3,4-DIMETHOXYPHENETHYL)-4-(4-NITROPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-PHENYLAMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A related compound with similar structural features but lacking the thiazole and nitrophenyl groups.
N-(3,4-Dimethoxyphenethyl)acetamide: Another related compound with a simpler structure and different functional groups.
Uniqueness
N-[3-(3,4-DIMETHOXYPHENETHYL)-4-(4-NITROPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-PHENYLAMINE is unique due to its combination of a thiazole ring, nitrophenyl group, and dimethoxyphenethyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C25H23N3O4S |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-nitrophenyl)-N-phenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C25H23N3O4S/c1-31-23-13-8-18(16-24(23)32-2)14-15-27-22(19-9-11-21(12-10-19)28(29)30)17-33-25(27)26-20-6-4-3-5-7-20/h3-13,16-17H,14-15H2,1-2H3 |
InChI Key |
FMFJOHNSVUITAW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=CSC2=NC3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-])OC |
Origin of Product |
United States |
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